molecular formula C33H34N4O3 B1139152 CFI-400945游离碱 CAS No. 1338806-73-7

CFI-400945游离碱

货号 B1139152
CAS 编号: 1338806-73-7
分子量: 534.65
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CFI-400945 free base is a potent, selective, and orally bioavailable PLK4 inhibitor . It is a first-in-class inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication . It has shown activity in leukemia cell lines and primary leukemia samples, including those with complex karyotype, inversion 3, and monosomy 7 .


Chemical Reactions Analysis

CFI-400945 has shown potent inhibitory activities against a panel of kinases, including PLK4, TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK . It exhibits growth inhibition effects on breast, lung, ovarian, and colon cancer cells . It also inhibits autophosphorylation of PLK4 at serine 305 .


Physical And Chemical Properties Analysis

The molecular weight of CFI-400945 free base is 534.65 . It is a white to off-white solid . The storage conditions recommended are powder at -20°C for 3 years and 4°C for 2 years .

科学研究应用

  1. 急性髓系白血病和骨髓增生异常综合征 (MDS) 的治疗:CFI-400945 在一项针对急性髓系白血病 (AML) 和 MDS 患者的 1 期试验中显示出疗效。它对白血病细胞系和原发性白血病样本(包括具有复杂核型的样本)表现出活性,表明其作为 AML 患者有效治疗的潜力 (Murphy 等人,2020 年).

  2. 胰腺癌患者来源的异种移植物:在一项涉及胰腺癌的研究中,CFI-400945 治疗显着降低了肿瘤生长并增加了几个患者来源的异种移植模型中的存活率。这支持进一步研究 PLK4 作为胰腺癌中的药物靶点 (Lohse 等人,2016 年).

  3. 潜在的抗癌剂:CFI-400945 通过 RNAi 筛选和基因表达分析在人类乳腺癌和细胞系中被确定为一个有希望的治疗靶点。它有效抑制了携带人类癌症异种移植物的小鼠肿瘤生长,特别是在 PTEN 缺陷型与 PTEN 野生型癌症异种移植物相比 (Mason 等人,2014 年).

  4. 弥漫性大 B 细胞淋巴瘤 (DLBCL) 的治疗:在 DLBCL 中,CFI-400945 诱导胞质分裂失败并激活 Hippo 信号通路,导致生长抑制和凋亡死亡。这表明 DLBCL 的一种新的治疗方法 (Zhao 等人,2020 年).

  5. 晚期实体瘤患者的 1 期试验:一项首次人体 1 期试验表明,CFI-400945 耐受性良好,并显示出抗肿瘤活性的初步证据,为进一步研究实体瘤患者铺平了道路 (Bedard 等人,2016 年).

  6. 卵巢癌:CFI-400945 对不同组织起源的卵巢癌细胞系具有抗增殖作用。其抗癌活性归因于 DNA 损伤、DNA 修复抑制、细胞分裂失败和随后的细胞衰老 (Tse 等人,2020 年).

  7. AML 中的 2 期研究:一项 2 期研究重点关注急性髓系白血病,特别是复杂核型 (CK) AML,检查 CFI-400945 作为单一药物或与阿扎胞苷或地西他滨联合用药 (Jonas 等人,2020 年).

未来方向

A monotherapy and combination therapy study with a newer crystal form of CFI-400945 in patients with AML, MDS, and chronic myelomonocytic leukemia (CMML) is ongoing . The company Treadwell Therapeutics has a robust, internally developed clinical pipeline that includes CFI-400945 .

属性

IUPAC Name

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADASRPKWOGKCU-FVTQAUBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CFI-400945 free base

CAS RN

1338806-73-7
Record name CFI-400945 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocifisertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
T Murphy, B Leber, MR Bray, SM Chan, V Gupta… - Blood, 2020 - Elsevier
… Plasma levels of CFI-400945 free base were measured on Days 1, 2, & 29 of Cycle 1 and Day 15 on all subsequent cycles. Peripheral blood and/or bone marrow were obtained at …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。